molecular formula C18H30BN3O6 B13686098 (R)-1-[2-(Boc-amino)-3-methoxy-3-oxopropyl]-1H-pyrazole-4-boronic Acid Pinacol Ester

(R)-1-[2-(Boc-amino)-3-methoxy-3-oxopropyl]-1H-pyrazole-4-boronic Acid Pinacol Ester

Cat. No.: B13686098
M. Wt: 395.3 g/mol
InChI Key: VFNWIQZZHQXFKR-UHFFFAOYSA-N
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Description

(S)-1-[2-(Boc-amino)-3-methoxy-3-oxopropyl]-1H-pyrazole-4-boronic Acid Pinacol Ester is a complex organic compound that features a boronic acid ester and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-[2-(Boc-amino)-3-methoxy-3-oxopropyl]-1H-pyrazole-4-boronic Acid Pinacol Ester typically involves multiple steps, including the protection of amino groups, esterification, and coupling reactions. One common method involves the use of di-tert-butyl dicarbonate (Boc anhydride) to protect the amino group, followed by esterification using pinacol and boronic acid . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and productivity. The use of solid Brønsted acid catalysts can facilitate the deprotection of Boc groups, allowing for a streamlined synthesis process .

Chemical Reactions Analysis

Types of Reactions

(S)-1-[2-(Boc-amino)-3-methoxy-3-oxopropyl]-1H-pyrazole-4-boronic Acid Pinacol Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include formic acid, triethylamine, and Noyori–Ikariya catalysts for reduction . Oxidation reactions may involve the use of hydrogen peroxide or other oxidizing agents.

Major Products Formed

The major products formed from these reactions include boronic acids, alcohols, and substituted pyrazole derivatives .

Scientific Research Applications

(S)-1-[2-(Boc-amino)-3-methoxy-3-oxopropyl]-1H-pyrazole-4-boronic Acid Pinacol Ester has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-[2-(Boc-amino)-3-methoxy-3-oxopropyl]-1H-pyrazole-4-boronic Acid Pinacol Ester is unique due to its combination of a boronic acid ester and a pyrazole ring, which provides distinct reactivity and binding properties. This makes it particularly valuable in the development of boron-containing drugs and advanced materials .

Properties

Molecular Formula

C18H30BN3O6

Molecular Weight

395.3 g/mol

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanoate

InChI

InChI=1S/C18H30BN3O6/c1-16(2,3)26-15(24)21-13(14(23)25-8)11-22-10-12(9-20-22)19-27-17(4,5)18(6,7)28-19/h9-10,13H,11H2,1-8H3,(H,21,24)

InChI Key

VFNWIQZZHQXFKR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(C(=O)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

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